molecular formula C12H15ClN2O4 B6350888 N-(4-Chlorophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide CAS No. 898348-15-7

N-(4-Chlorophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide

Cat. No.: B6350888
CAS No.: 898348-15-7
M. Wt: 286.71 g/mol
InChI Key: CAEHJXWDFRTULE-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide is an organic compound characterized by the presence of a chlorophenyl group and a dimethoxyethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide typically involves the reaction of 4-chloroaniline with 2,2-dimethoxyethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

4-chloroaniline+2,2-dimethoxyethylaminecarbodiimideN-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide\text{4-chloroaniline} + \text{2,2-dimethoxyethylamine} \xrightarrow{\text{carbodiimide}} \text{N-(4-Chlorophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide} 4-chloroaniline+2,2-dimethoxyethylaminecarbodiimide​N-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide groups, converting them into amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide can be compared with other similar compounds, such as:

    N-(4-Chlorophenyl)-N’-(2-methoxyethyl)ethanediamide: Lacks one methoxy group, which may affect its reactivity and biological activity.

    N-(4-Bromophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.

    N-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)propanediamide: Has a propanediamide backbone, which may influence its structural and functional characteristics.

The uniqueness of N-(4-Chlorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-18-10(19-2)7-14-11(16)12(17)15-9-5-3-8(13)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEHJXWDFRTULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=C(C=C1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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